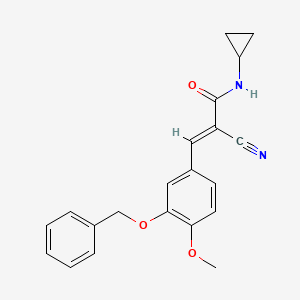![molecular formula C16H26N2O2 B2818304 [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine CAS No. 415971-00-5](/img/structure/B2818304.png)
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxy-phenyl)-ethyl-(1-methyl-piperidin-4-yl)-amine, also known as 2-DMPEA, is a synthetic compound that has been studied for its potential medicinal applications. It is a derivative of the neurotransmitter dopamine, and has been studied for its effects on the central nervous system. This compound has been used in various scientific research applications, including the investigation of neurodegenerative diseases and the development of novel therapeutic agents.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine” across various fields:
Pharmacological Research
This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various neurotransmitter systems, making it a candidate for studying treatments for neurological disorders such as depression, anxiety, and schizophrenia .
Cancer Research
In cancer research, derivatives of this compound have been investigated for their anti-tumor properties. Studies have shown that similar compounds can target cancer stem cells, potentially leading to the development of new cancer treatments that are more effective and have fewer side effects .
Neuroprotective Agents
Research has indicated that this compound might have neuroprotective properties. It could be used to develop drugs that protect neurons from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Analgesic Development
The compound has been studied for its potential analgesic (pain-relieving) effects. Its interaction with the central nervous system could lead to the development of new pain management medications, offering alternatives to traditional opioids .
Antioxidant Properties
This compound may possess antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. This makes it a candidate for research into treatments for conditions caused by oxidative stress, such as cardiovascular diseases and certain types of cancer .
Corrosion Inhibition
In materials science, derivatives of this compound have been explored as corrosion inhibitors. For example, 3,4-dimethoxy phenyl thiosemicarbazone has been shown to effectively inhibit the corrosion of copper in acidic environments, which is valuable in industrial applications .
Antimicrobial Agents
The compound’s structure suggests it could be developed into antimicrobial agents. Research into similar compounds has shown effectiveness against a range of bacterial and fungal pathogens, making it a promising candidate for new antimicrobial drugs .
Biochemical Research Tools
Finally, this compound can be used as a biochemical research tool to study various biological processes. Its ability to interact with different biological targets makes it useful in understanding complex biochemical pathways and mechanisms .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-18-10-7-14(8-11-18)17-9-6-13-4-5-15(19-2)16(12-13)20-3/h4-5,12,14,17H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWENNUNXHJSJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


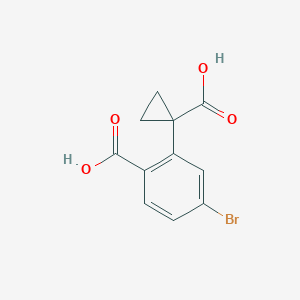
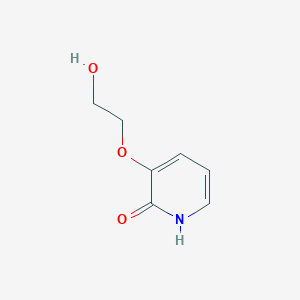

![Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate](/img/structure/B2818228.png)
![2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818229.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2818235.png)
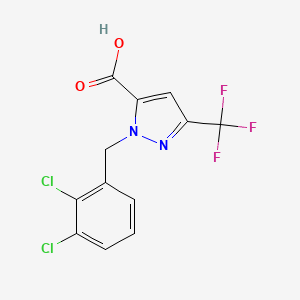

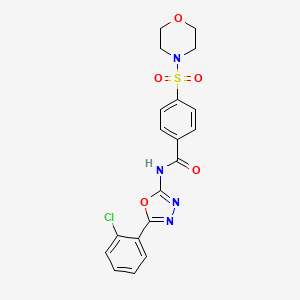
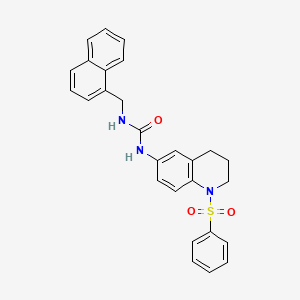
![N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2818240.png)
